molecular formula C15H12N6O3 B2810540 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897615-04-2

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2810540
CAS No.: 897615-04-2
M. Wt: 324.3
InChI Key: AVWGFJVKVBKWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic chemical compound of significant interest in research and development, particularly within the field of medicinal chemistry. This benzamide derivative features a 3-nitrobenzamide moiety linked to a 1-phenyl-1H-tetrazole ring via a methylene bridge. The structural combination of a tetrazole, a popular bioisostere for carboxylic acids, with a nitro-substituted benzamide creates a multifunctional scaffold . Tetrazole-containing benzamides are a recognized class of compounds in pharmaceutical research. Structural analogues, such as CR 2039, which contains two tetrazole rings, have demonstrated potent antiallergic activity in preclinical models, inhibiting passive cutaneous anaphylaxis and antigen-induced bronchoconstriction . Another closely related compound, 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, underscores the research relevance of this chemical family . The specific arrangement of the 3-nitro and tetrazole groups in this compound makes it a valuable intermediate for constructing more complex molecules or as a candidate for high-throughput biological screening. It is strictly intended for research applications in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as the specific physical, chemical, and toxicological data for this exact compound may not be fully characterized.

Properties

IUPAC Name

3-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c22-15(11-5-4-8-13(9-11)21(23)24)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGFJVKVBKWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a nitro group and a tetrazole moiety, which are known for their biological activity. Its molecular formula is C11H10N4O2C_{11}H_{10}N_4O_2 with a molecular weight of 234.23 g/mol. The presence of the tetrazole ring enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the nitro group in 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide may enhance its efficacy against specific pathogens by increasing its reactivity and interaction with microbial targets .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that similar tetrazole-containing compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival. Case studies have reported promising results in preclinical models, suggesting that this compound could be further developed as an anticancer agent .

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug design. The ability to modify the nitro and phenyl groups allows for the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Computational studies have been employed to predict the interaction of this compound with various biological targets, aiding in the rational design of more potent derivatives .

Data Tables and Case Studies

Application Description References
AntimicrobialInhibition of bacterial growth; potential against resistant strains
AntitumorInduction of apoptosis in cancer cells; effects on tumor growth
Drug DesignStructural modifications for optimized pharmacokinetics

Case Study: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group significantly influenced antimicrobial activity, highlighting the importance of structural optimization in drug development .

Case Study: Antitumor Activity Assessment

In another preclinical study, a derivative based on the same scaffold was tested against various cancer cell lines, including breast and lung cancer models. The compound showed IC50 values in the low micromolar range, suggesting potent antitumor activity. Mechanistic studies revealed that it triggered caspase-dependent apoptosis pathways, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Features Biological Activity Reference
3-Nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide Benzamide + tetrazole - 3-NO₂
- Tetrazole-methyl linker
Rigid tetrazole, nitro group Antitubercular (FtsZ inhibition)
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide Benzamide + tetrazole - 3-Br
- Tetrazole directly attached
Bromo substituent, no methyl linker Unreported (structural analogue)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzamide + triazole - 2-NO₂
- Triazole-methyl linker
Triazole ring, methoxy-thiazole Moderate antimicrobial (E. coli)
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Benzamide - 3-NO₂
- 5-CF₃
- Phenylethyl group
Trifluoromethyl group, chiral center Antitubercular, COX-2 inhibition

Key Observations :

  • Tetrazole vs. Triazole : The tetrazole ring (high aromaticity and stability) in the target compound contrasts with triazole derivatives (e.g., ), which may exhibit different hydrogen-bonding capacities and metabolic stability.
  • Substituent Effects : The nitro group at the 3-position is conserved in analogues with antitubercular activity (e.g., ), while bromo or trifluoromethyl groups () alter electronic properties and target selectivity.
Physicochemical Properties
  • Solubility and Reactivity : The nitro group in the target compound reduces solubility compared to methoxy or hydroxy-substituted benzamides (e.g., ). The tetrazole ring’s acidity (pKa ~4–5) may enhance bioavailability under physiological conditions.
  • Thermal Stability : Tetrazole-containing compounds generally exhibit high thermal stability (>200°C), advantageous for formulation, whereas triazole derivatives () may decompose at lower temperatures due to reduced aromaticity.

Biological Activity

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure
The compound features a nitro group and a tetrazole moiety, which are known for their biological relevance. The presence of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
  • Alkylation : The resulting tetrazole is then alkylated using suitable reagents to introduce the benzamide structure.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
A431 (epidermoid)12.5
HCT116 (colon)15.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against several pathogens, including:

PathogenZone of Inhibition (mm)
Klebsiella pneumoniae15
Staphylococcus aureus18
Candida albicans12

These findings indicate potential applications in treating infections caused by resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the formation of reactive intermediates that inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : The tetrazole moiety mimics carboxylic acids, allowing it to bind to enzyme active sites or receptor pockets, enhancing its affinity for biological targets .

Study 1: In Vitro Cytotoxicity

A recent study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines. The results indicated that modifications on the benzamide moiety significantly influenced cytotoxicity, with optimal substitutions leading to enhanced activity against HCT116 cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrazole derivatives. The study highlighted that compounds with electron-withdrawing groups exhibited greater antibacterial activity against S. aureus and K. pneumoniae, suggesting that electronic effects play a crucial role in their efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide?

The synthesis involves multi-step reactions, including amide bond formation and nitro-group introduction. Key steps:

  • Amide coupling : React 3-nitrobenzoyl chloride with (1-phenyl-1H-tetrazol-5-yl)methanamine in anhydrous DMF or THF under nitrogen at 0–5°C, followed by gradual warming to room temperature .
  • Catalytic hydrogenation : If nitro reduction is required (e.g., for derivative synthesis), use Pd/C (10%) in acetic acid under high-pressure H₂ (e.g., 2550 mm Hg for 2.5 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (>75%) and purity (HPLC >98%) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the nitro and tetrazole moieties. Anisotropic displacement parameters clarify bond lengths (e.g., C-NO₂ ≈ 1.47 Å) and dihedral angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Tetrazole protons (δ 8.5–9.0 ppm) and nitro-group deshielding effects on adjacent carbons.
  • FT-IR : NO₂ asymmetric stretch (~1520 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Q. What analytical techniques ensure purity and stability during storage?

  • HPLC : C18 column (acetonitrile/water + 0.1% TFA) monitors degradation products (e.g., nitro reduction to amine).
  • TGA/DSC : Assess thermal stability (decomposition >200°C). Store at –20°C in amber vials under argon to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, tetrazole substitution) impact biological activity?

  • Nitro group : Critical for Mycobacterium tuberculosis inhibition (MIC ~2 µg/mL) by enhancing electron-withdrawing effects, stabilizing target enzyme interactions .
  • Tetrazole moiety : Contributes to SARS-CoV-2 PLpro inhibition (IC₅₀ ~5 µM) via Zn²⁺ chelation in the protease active site .
  • SAR studies : Replace nitro with CF₃ (as in ’s analogue) to improve lipophilicity (clogP from 2.1 to 3.4), enhancing membrane permeability .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Dock into PLpro (PDB: 7CMD) to identify key interactions:
  • Tetrazole N2/N3 with Glu161 and Asp164.
  • Nitro group π-stacking with Tyr268 .
    • ADMET prediction (SwissADME) : Moderate bioavailability (F ≈ 65%), CYP3A4 metabolism, and BBB penetration (logPS > –3) .

Q. How to resolve contradictions in reported bioactivity across different assays?

  • Case study : Anti-tubercular vs. antiviral activity discrepancies may arise from:
  • Assay conditions : Varying pH (PLpro assays at pH 7.4 vs. mycobacterial assays at pH 6.5) alter ionization states.
  • Cellular uptake : Differences in efflux pump expression (e.g., MDR1 in mammalian vs. bacterial cells) .
    • Solution : Perform isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions .

Methodological Recommendations

  • Crystallography : Use WinGX/ORTEP for anisotropic refinement and publication-quality figures .
  • Bioassays : Include positive controls (e.g., rifampicin for TB, GRL-0617 for PLpro) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.